Octadecyl isonicotinate

描述

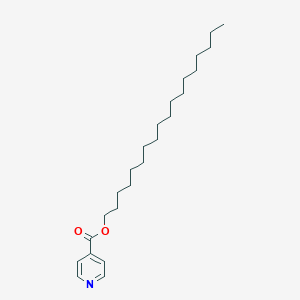

Octadecyl isonicotinate is an organic compound with the molecular formula C₂₄H₄₁NO₂. It is an ester derived from isonicotinic acid and octadecanol. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

Octadecyl isonicotinate can be synthesized through the esterification of isonicotinic acid with octadecanol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

化学反应分析

Types of Reactions

Octadecyl isonicotinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Isonicotinic acid derivatives.

Reduction: Octadecyl alcohol and isonicotinic alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

科学研究应用

Octadecyl isonicotinate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.

Biology: Employed in the study of membrane dynamics and as a component in lipid bilayers.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of cosmetics and personal care products due to its emollient properties.

作用机制

The mechanism of action of octadecyl isonicotinate involves its interaction with lipid membranes. It can integrate into lipid bilayers, altering their fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of active pharmaceutical ingredients. The molecular targets include lipid molecules in cell membranes, and the pathways involved are related to membrane transport and signaling .

相似化合物的比较

Similar Compounds

Octadecyl nicotinate: Similar in structure but derived from nicotinic acid instead of isonicotinic acid.

Octadecyl palmitate: An ester of octadecanol and palmitic acid, used in cosmetics and personal care products.

Octadecyl stearate: An ester of octadecanol and stearic acid, also used in cosmetics.

Uniqueness

Octadecyl isonicotinate is unique due to its specific ester linkage with isonicotinic acid, which imparts distinct chemical and physical properties. Its ability to integrate into lipid bilayers and alter membrane dynamics sets it apart from other similar compounds .

生物活性

Octadecyl isonicotinate (ODI) is an ester derived from isonicotinic acid and octadecanol, recognized for its significant biological activities. This compound has attracted attention in various fields, including pharmaceuticals and materials science, due to its unique properties as an ion-selective ionophore and its application in drug delivery systems.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 395.6 g/mol

- CAS Number : 103225-02-1

The structure of this compound features a long hydrophobic alkyl chain, which enhances its ability to interact with lipid membranes, making it a candidate for various biological applications.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial membranes, leading to cell lysis. A study demonstrated that ODI effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a natural preservative in food and pharmaceutical formulations .

2. Ion-Selective Ionophore

ODI has been utilized as an ion-selective ionophore in sensor membranes. Its incorporation into these membranes enhances the selectivity and sensitivity of sensors for specific ions, such as potassium and sodium. This property is particularly useful in developing biosensors for clinical diagnostics.

3. Drug Delivery Systems

The lipophilicity of this compound allows it to form stable complexes with various drugs, improving their solubility and bioavailability. Studies have shown that ODI can enhance the transdermal delivery of therapeutic agents, making it a valuable excipient in topical formulations .

Case Study 1: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of ODI was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 100 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Case Study 2: Application in Drug Delivery

A formulation containing this compound was developed to enhance the transdermal delivery of diclofenac sodium. The study reported a significant increase in drug permeation through human skin compared to conventional formulations.

| Formulation Type | Permeation Rate (µg/cm²/h) |

|---|---|

| Control (without ODI) | 2.5 |

| ODI-enhanced formulation | 6.8 |

属性

IUPAC Name |

octadecyl pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27-24(26)23-18-20-25-21-19-23/h18-21H,2-17,22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDJNEIVBJLMMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333726 | |

| Record name | Octadecyl isonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103225-02-1 | |

| Record name | Octadecyl isonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Octadecyl Isonicotinate contribute to the selectivity of proton sensors?

A: this compound acts as a proton-selective ionophore within the sensing membrane of these sensors. [, , ] This means it preferentially binds to protons (H+) over other ions present in the sample. This selective binding is crucial for accurate pH measurements, especially in complex biological samples where various ions coexist.

Q2: What type of sensors utilize this compound and how do they work?

A: this compound is commonly employed in potentiometric sensors for pH measurement. [, ] These sensors measure the potential difference across a membrane containing the ionophore. When the sensor is immersed in a solution, the this compound within the membrane selectively binds to free protons. This binding event alters the charge distribution across the membrane, generating a measurable potential difference that correlates to the pH of the solution.

Q3: What are the advantages of using this compound in solid-state pH sensors?

A: Incorporating this compound into a solid-state sensor design, such as those with a PVC membrane, offers several benefits: [, ]

- Stability: The compound exhibits good compatibility with PVC and other membrane components, leading to sensors with a longer operational lifespan. [, ]

- Sensitivity: The selective binding of this compound to protons contributes to a Nernstian or near-Nernstian response, indicating high sensitivity to pH changes. []

- Miniaturization: Solid-state designs incorporating this compound allow for the creation of smaller, more portable sensors, beneficial for applications like in vivo monitoring. [, ]

Q4: Are there any challenges associated with using this compound in pH sensors?

A4: While advantageous, there are challenges to consider:

- Storage Conditions: Sensor response can be affected by storage conditions, and equilibration time might be needed, highlighting the importance of proper sensor storage and pre-measurement protocols. []

- Leaching: Potential leaching of this compound or other membrane components into the sample is a concern, necessitating studies to assess toxicity and ensure the integrity of both the sensor and the tested sample. []

Q5: What are the future directions for research on this compound in sensing applications?

A5: Continued research can explore:

- Improved Membrane Formulations: Investigating new membrane compositions to enhance sensor stability, reduce leaching, and potentially expand the applicable pH range, particularly for challenging environments like the stomach. []

- Novel Sensor Designs: Exploring the use of this compound in alternative sensor architectures, such as those based on microfluidics or electrochemical transistors, could lead to even more sensitive and miniaturized pH sensing platforms. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。